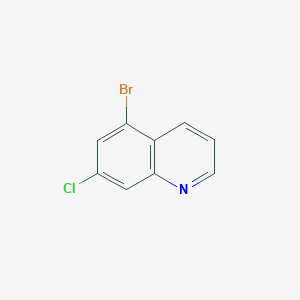

5-Bromo-7-chloroquinoline

Description

Structure

3D Structure

Propriétés

IUPAC Name |

5-bromo-7-chloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClN/c10-8-4-6(11)5-9-7(8)2-1-3-12-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMWLIWRAKZQZII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2Br)Cl)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215767-84-2 | |

| Record name | 5-bromo-7-chloroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Pharmacological and Biological Activity Investigations of Halogenated Quinoline Derivatives, with Implications for 5 Bromo 7 Chloroquinoline

Antimicrobial Spectrum and Potentiation

Halogenated quinolines have demonstrated significant antimicrobial properties, and the specific nature and position of the halogen substituents play a crucial role in their activity.

Research has shown that halogenated quinolines possess notable antibacterial activity, particularly against drug-resistant Gram-positive bacteria. While specific studies on 5-bromo-7-chloroquinoline are limited, the broader class of halogenated quinolines has been investigated. For instance, certain halogenated 8-hydroxyquinolines have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant Enterococcus (VRE). nih.gov

Derivatives of 7-chloroquinoline (B30040) have also been synthesized and evaluated for their antibacterial properties. One study screened novel 7-chloroquinoline analogs against a panel of bacteria, including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes. semanticscholar.org The results, while not for this compound itself, indicate the potential of the 7-chloroquinoline scaffold in antibacterial drug discovery. The introduction of a bromine atom at the 5-position could further modulate this activity.

Table 1: Representative Antibacterial Activity of a 7-Chloroquinoline Derivative Note: This data is for a related 7-chloroquinoline derivative, not this compound, and is presented for illustrative purposes.

| Bacterial Strain | Inhibition Zone (mm) |

| Staphylococcus aureus | 11.00 ± 0.03 |

| Escherichia coli | 11.00 ± 0.04 |

| Pseudomonas aeruginosa | 11.00 ± 0.03 |

| Streptococcus pyogenes | 11.00 ± 0.02 |

The antifungal potential of halogenated quinolines has also been a subject of investigation. A study on 5-, 7-, and 5,7-substituted 2-methyl-8-quinolinols revealed that the 5,7-dichloro and 5,7-dibromo derivatives were the most fungitoxic among the tested compounds. nih.govnih.gov This suggests that di-halogenation at the 5 and 7 positions of the quinoline (B57606) ring is a key factor for potent antifungal activity. Although this study did not include this compound, the strong activity of the di-halogenated analogs implies that this compound could also exhibit significant antifungal properties. The research tested these compounds against a range of fungi, including Aspergillus niger, A. oryzae, Trichoderma viride, Myrothecium verrucaria, and Trichophyton mentagrophytes. nih.gov

Bacterial biofilms are a significant challenge in clinical settings due to their increased resistance to conventional antibiotics. nih.gov Halogenated quinolines have emerged as a promising class of compounds capable of eradicating bacterial biofilms. nih.govresearchgate.net Studies have shown that select halogenated quinolines can effectively target biofilms of drug-resistant Gram-positive pathogens. nih.gov The mechanism of action is thought to be independent of membrane lysis, which is a desirable trait for new antimicrobial agents. nih.gov

The development of microwave-enhanced synthesis methods has allowed for the rapid assembly of diverse halogenated quinolines, leading to the discovery of novel compounds with potent biofilm eradication activities against MRSA, MRSE, and VRE, with Minimum Biofilm Eradication Concentrations (MBECs) in the low micromolar range. nih.gov While direct data on this compound is not available, the established anti-biofilm properties of other halogenated quinolines suggest its potential in this area.

The precise mechanisms of antimicrobial action for many halogenated quinolines are still under investigation, but several modes of action have been proposed. For some quinoline derivatives, the antibacterial effect is attributed to the inhibition of DNA gyrase, an essential enzyme in bacterial DNA replication. frontiersin.org Flavonoids, another class of antimicrobial compounds, are thought to competitively interact with the binding pockets of DNA gyrase, thereby inhibiting nucleic acid synthesis. frontiersin.org It is plausible that halogenated quinolines share a similar mechanism.

Another proposed mechanism involves the disruption of the bacterial cell membrane, leading to leakage of cellular contents and ultimately cell death. frontiersin.org The lipophilicity of the halogenated quinoline molecule, influenced by the halogen substituents, can play a role in its ability to interact with and disrupt the bacterial membrane.

Antineoplastic and Cytotoxic Potential

In addition to their antimicrobial properties, quinoline derivatives have been extensively studied for their potential as anticancer agents. scielo.brmdpi.com

Derivatives of the 7-chloroquinoline nucleus have been a focus of research for their antitumor activities. scielo.br Studies on newly synthesized 7-chloroquinoline derivatives have demonstrated their cytotoxic potential against various cancer cell lines, including breast cancer (MCF-7), colorectal cancer (HCT-116), promyelocytic leukemia (HL-60), and lung cancer (NCI-H292). scielo.brresearchgate.net

In one study, the introduction of a nitro group at the ortho position of a side chain attached to the 7-chloroquinoline moiety had a strong positive influence on the cytotoxic activity. scielo.br This highlights the importance of substituent groups in modulating the anticancer properties of the quinoline scaffold. While these studies did not specifically include this compound, the data for related compounds suggest that it could also exhibit cytotoxic activity against cancer cells.

Table 2: Representative In Vitro Cytotoxicity of a 7-Chloroquinoline Derivative (IC50 in µmol L⁻¹) Note: This data is for a related 7-chloroquinoline derivative, not this compound, and is presented for illustrative purposes.

| Cancer Cell Line | IC50 (µmol L⁻¹) |

| MCF-7 (Breast Cancer) | Varies by derivative |

| HCT-116 (Colorectal Cancer) | Varies by derivative |

| HL-60 (Promyelocytic Leukemia) | As low as 4.60 |

| NCI-H292 (Lung Cancer) | Varies by derivative |

The presence of both a bromine and a chlorine atom on the quinoline ring of this compound could contribute to its cytotoxic potential, and further studies are warranted to evaluate its efficacy against a panel of cancer cell lines.

Molecular Mechanisms of Action

The anticancer effects of quinoline derivatives are often attributed to their ability to induce apoptosis, or programmed cell death, a critical mechanism for controlling cell homeostasis. nih.gov A deficiency in apoptosis is a key characteristic of cancer cells, and activating this pathway is a primary target for anti-cancer drugs. nih.govnih.gov Quinoline compounds have been shown to initiate apoptosis through various molecular pathways. nih.gov

One of the primary mechanisms involves the activation of caspases, a family of proteases essential for the execution of apoptosis. nih.gov For instance, the quinoline derivative PQ1 has been shown to induce apoptosis in breast cancer cells by activating both caspase-8 (an initiator of the extrinsic pathway) and caspase-9 (an initiator of the intrinsic pathway). nih.govnih.gov This dual activation leads to an elevation of cleaved caspase-3, a key executioner caspase. nih.gov The intrinsic pathway activation also involves enhancing the levels of the pro-apoptotic protein Bax and facilitating the release of cytochrome c from the mitochondria into the cytosol. nih.govnih.gov The hybridization of quinolines with chloroquine (B1663885) has also been noted as a promising strategy for creating potent apoptosis-inducing agents. nih.gov

Enzyme inhibition is another significant mechanism through which quinoline derivatives exert their biological effects. rsc.org They have been identified as inhibitors of a diverse range of enzymes. nih.gov Certain quinoline-based compounds act as non-nucleoside inhibitors of DNA methyltransferases (DNMTs), such as human DNMT1, which are crucial in epigenetic regulation. nih.govbiorxiv.org These compounds can intercalate into DNA, causing a conformational change that inhibits the enzyme's function. nih.govtmc.edu

Furthermore, quinoline derivatives have been developed as potent inhibitors of protein tyrosine kinases, which play a central role in cellular signal transduction pathways regulating cell proliferation, survival, and angiogenesis. rsc.org Key targets include the vascular endothelial growth factor receptor (VEGFR) and the epidermal growth factor receptor (EGFR). rsc.orgmdpi.com Other enzymes inhibited by specific quinoline derivatives include monoamine oxidase A and B (MAO-A and MAO-B), which are targets for neuroprotective therapies, as well as carbonic anhydrases and α-glucosidase. nih.govresearchgate.net

Inhibition of Cell Proliferation, Angiogenesis, and Migration

Quinoline derivatives have demonstrated significant potential as antitumor agents by effectively targeting fundamental processes of cancer progression, including cell proliferation, angiogenesis, and migration. mdpi.com Numerous studies have shown that these compounds can inhibit the growth of various cancer cell lines. The mechanisms underlying this antiproliferative activity often involve inducing cell cycle arrest, which halts the division of cancer cells. nih.gov For example, novel quinoline-based oxadiazole derivatives have been found to cause G2/M arrest in human breast cancer cells. researchgate.net

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, supplying tumors with essential nutrients and oxygen. nih.govmums.ac.ir Quinoline derivatives have emerged as potent angiogenesis inhibitors. nih.govnih.gov A primary target for their anti-angiogenic activity is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). mdpi.comnih.govmums.ac.ir By inhibiting the phosphorylation of VEGFR-2, these compounds can block the downstream signaling pathways, such as the Akt/mTOR/p70s6k pathway, which are crucial for neovascularization. nih.govmums.ac.ir Some quinoline derivatives have shown potent inhibitory activity against VEGFR-2, with IC50 values in the low micromolar range. nih.govmums.ac.ir

The disruption of cell migration is another key anticancer property of quinoline derivatives. nih.gov In studies on liver and lung cancer, the downregulation of the protein Lumican by a quinoline compound resulted in decreased cancer cell migration and invasion. mdpi.com This demonstrates the ability of these compounds to interfere with the processes that lead to metastasis. mdpi.com

Antimalarial Efficacy

The quinoline core is a historically significant pharmacophore in antimalarial drug discovery, with quinine (B1679958) and chloroquine being prominent examples. nih.govmdpi.com However, the rise of drug-resistant strains of the Plasmodium parasite has necessitated the development of novel quinoline-based agents. nih.gov

Activity Against Chloroquine-Sensitive and Resistant Plasmodium falciparum Strains

A critical challenge in malaria treatment is the widespread resistance of Plasmodium falciparum to chloroquine (CQ). nih.govasm.org Research has focused on developing halogenated quinoline derivatives capable of overcoming this resistance. nih.gov Studies on 3-halo chloroquine derivatives (3-chloro, 3-bromo, and 3-iodo) have shown that these compounds inhibit the proliferation of both CQ-sensitive (CQS) and CQ-resistant (CQR) strains of P. falciparum. nih.govasm.org While often less potent than chloroquine against sensitive strains, their ability to retain activity against resistant strains is significant. researchgate.net For example, 3-iodo chloroquine was found to be the most effective among the 3-halo derivatives tested. nih.govasm.org The activity of these compounds is believed to stem from their ability to inhibit the formation of β-haematin, similar to chloroquine. fao.org Furthermore, some derivatives have been shown to potentiate the activity of chloroquine against resistant strains, suggesting they may interfere with the parasite's resistance mechanisms, such as the P. falciparum chloroquine resistance transporter (PfCRT). nih.govfao.org In contrast, some classes of quinolines, like 8-aminoquinolines (e.g., primaquine), have been observed to be more potent against CQR strains than CQS strains. nih.gov

| Compound | IC50 (nM) vs. 3D7 (CQS) | IC50 (nM) vs. Dd2 (CQR) |

|---|---|---|

| Chloroquine | 19 | 321 |

| 3-chloro-CQ | 747 | 1163 |

| 3-bromo-CQ | 523 | 853 |

| 3-iodo-CQ | 367 | 623 |

Data derived from studies on chloroquine-susceptible (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum. nih.gov

Development of Hybrid Antimalarial Compounds

To combat drug resistance and enhance therapeutic outcomes, a major strategy in modern medicinal chemistry is the development of hybrid compounds. nih.govmdpi.com This approach involves covalently linking two or more pharmacophores into a single molecule to create a dual-acting or multi-target agent. nih.gov The quinoline scaffold is a popular building block for such hybrids. mdpi.comresearchgate.net

Several classes of quinoline-based hybrids have shown promising antimalarial activity:

Quinoline-Ferrocene Hybrids: Ferroquine, a notable example, is effective against multi-drug resistant P. falciparum isolates and is thought to act by blocking PfCRT. mdpi.com

Quinoline-Antibiotic Hybrids: Compounds combining a 4-amino-7-chloroquinoline scaffold with agents like cinnamic acid have demonstrated potent in vitro activity against erythrocytic P. falciparum parasites. mdpi.com

Quinoline-Pyrimidine Hybrids: These hybrids have shown significant antimalarial potential against both CQS (D10) and CQR (Dd2) strains, in some cases demonstrating better activity against the resistant strain than chloroquine itself. raco.cat

Quinoline-Triazole and Quinoline-Chalcone Hybrids: These molecular combinations have also yielded compounds with promising activity against both drug-sensitive and resistant malaria strains. researchgate.net

This hybridization strategy aims to overcome the limitations of individual drugs, such as drug-drug interactions that can occur with combination therapies. mdpi.com

Broader Therapeutic Applications of Quinoline Derivatives

Beyond their established roles as anticancer and antimalarial agents, the diverse biological activities of quinoline derivatives have positioned them as promising candidates for a range of other therapeutic applications. nih.gov

Neuroprotective and Antioxidant Activities

Quinoline derivatives are being investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's. nih.govnih.govbohrium.com Oxidative stress, which results from an imbalance between free radicals and antioxidant systems, is a key factor in the pathology of these diseases. bohrium.comingentaconnect.com Quinoline derivatives exhibit neuroprotective effects through multiple mechanisms. nih.gov

One key mechanism is their antioxidant activity. ingentaconnect.com They can act as radical scavengers through mechanisms involving hydrogen atom transfer and single-electron transfer. nih.govdntb.gov.ua The antioxidant efficiency of some of the most promising quinoline derivatives has been found to be greater than that of Trolox, a standard antioxidant. nih.govdntb.gov.ua

Another neuroprotective mechanism is the inhibition of key enzymes involved in neurodegeneration. nih.govnih.gov Molecular docking studies have shown that certain quinoline derivatives are expected to act as inhibitors of enzymes such as acetylcholinesterase (AChE), monoamine oxidase type B (MAO-B), and catechol-O-methyltransferase (COMT). nih.govnih.govdntb.gov.ua Halogenated quinoline derivatives, in particular, have been synthesized and evaluated for their potential as MAO-A and MAO-B inhibitors, which can help alleviate symptoms in Parkinson's disease by maintaining higher dopamine (B1211576) levels. nih.gov The combination of antioxidant and enzyme-inhibiting properties makes quinoline derivatives promising multifunctional candidates for further investigation in the context of neurodegenerative disorders. nih.gov

Anti-inflammatory Properties

Quinoline derivatives have been extensively investigated for their anti-inflammatory potential. dntb.gov.ua These compounds can exert their effects through various mechanisms, including the inhibition of key inflammatory enzymes and signaling pathways. Research has shown that certain quinoline-based molecules can target cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins, key mediators of inflammation. dntb.gov.ua Additionally, phosphodiesterase 4 (PDE4) and tumor necrosis factor-α converting enzyme (TACE) have been identified as targets for some quinoline derivatives, highlighting the diverse mechanisms by which these compounds can mitigate inflammatory responses. dntb.gov.ua

While direct studies on the anti-inflammatory activity of this compound are not extensively documented in publicly available literature, the known anti-inflammatory properties of other halogenated quinolines provide a strong rationale for its potential in this area. The electronic and steric properties conferred by the bromine and chlorine substituents at the 5 and 7 positions could influence its interaction with inflammatory targets. For instance, studies on other halogenated quinolines have demonstrated significant anti-inflammatory effects. This suggests that this compound warrants further investigation to determine its specific anti-inflammatory profile and mechanisms of action.

Antiviral Applications

The broad-spectrum antiviral activity of quinoline derivatives has been a subject of significant interest in the scientific community. jst.go.jp These compounds have been shown to be effective against a range of viruses, including RNA viruses. jst.go.jp The proposed mechanisms of antiviral action are varied and can include the inhibition of viral entry, replication, and assembly. For instance, some quinoline derivatives have been found to interfere with the function of viral enzymes that are essential for the viral life cycle. jst.go.jp

A notable example of a closely related compound is 7-bromo-5-chloro-8-hydroxyquinoline, a derivative of clioquinol. This compound has been shown to inhibit the cytopathic effect of SARS-CoV-2 in Vero E6 cells with a half-maximal inhibitory concentration (IC50) of 14.69 μM. covid19-help.org It is suggested that this activity is mediated through the blockage of the interaction between the Spike protein's receptor-binding domain and the human ACE2 receptor, as well as by impeding the exopeptidase activity of ACE2 in vitro. covid19-help.org While this compound has an additional hydroxyl group compared to this compound, these findings underscore the potential for bromo-chloro substituted quinolines to exhibit significant antiviral properties.

Table 1: Antiviral Activity of a Related Halogenated Quinoline

| Compound | Virus | Cell Line | IC50 (µM) | Mechanism of Action |

| 7-bromo-5-chloro-8-hydroxyquinoline | SARS-CoV-2 | Vero E6 | 14.69 | Blocks Spike protein-ACE2 interaction; inhibits ACE2 exopeptidase activity. covid19-help.org |

Antitubercular Activity

Tuberculosis remains a significant global health challenge, and the development of new antitubercular agents is a priority. Quinoline derivatives have long been recognized for their activity against Mycobacterium tuberculosis. The presence of halogens on the quinoline ring is often associated with enhanced antitubercular efficacy.

Studies on dihalogenated 8-hydroxyquinolines have demonstrated their potential as antitubercular agents. For example, copper complexes of 5-chloro-7-bromo-8-hydroxyquinoline have been synthesized and characterized, although their specific antitubercular activity was not the primary focus of that particular study. mdpi.com However, the known antimicrobial properties of halogenated 8-hydroxyquinolines suggest that this scaffold is a promising starting point for the development of new antitubercular drugs. nih.gov The substitution pattern of this compound aligns with the structural features known to be favorable for antimycobacterial activity, making it a compound of interest for further screening and development in this therapeutic area.

Antileishmanial Activity

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The quinoline core is a well-established pharmacophore in the design of antileishmanial drugs. The presence and position of halogen substituents on the quinoline ring can significantly influence the antileishmanial activity of the compounds.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis for Halogenated Quinoline Compounds

Influence of Halogen Substituents on Biological Activity and Pharmacological Profile

The introduction of halogen substituents, such as bromine and chlorine, onto the quinoline (B57606) scaffold can dramatically alter a compound's physicochemical properties and, consequently, its biological activity. These modifications can affect everything from the molecule's ability to cross cell membranes to its affinity for specific biological targets.

The specific placement of bromine and chlorine atoms on the quinoline ring is a critical determinant of a compound's efficacy. Studies on various halogenated quinolines have demonstrated that even minor changes in the substitution pattern can lead to significant differences in biological activity.

For instance, in the context of anticancer research, the position of halogen atoms has been shown to be crucial for the antiproliferative effects of quinoline derivatives. Compounds with bromine atoms at the C-5 and C-7 positions have demonstrated significant inhibition of cancer cell proliferation. nih.gov In contrast, substitutions at other positions, such as C-3, C-6, and C-8, have, in some cases, resulted in a loss of inhibitory activity. nih.gov The synergistic effect of bromine and nitro substitutions on the quinoline scaffold has also been highlighted as a key factor in enhancing anticancer potency. nih.gov

In the realm of antimalarial drug development, SAR studies on 4-aminoquinolines have revealed that 7-bromo and 7-iodo analogues are as active as their 7-chloro counterparts against both chloroquine-susceptible and -resistant strains of Plasmodium falciparum. nih.gov This suggests a degree of tolerance for different halogens at the 7-position, as long as a halogen is present.

The following table provides examples of how the position of halogen substituents on the quinoline ring can influence the anticancer activity of select compounds.

| Compound | Substituents | Cell Lines | IC50 (µM) |

| Compound 7 | 5-Bromo, 7-Bromo | C6, HeLa, HT29 | Significant Inhibition |

| Compound 11 | 5-Bromo, 7-Bromo, 3,6,8-Trimethoxy | C6, HeLa, HT29 | Low IC50 values |

| Compound 17 | 6,8-Dibromo, 5-Nitro | C6, HT29, HeLa | 50.0, 26.2, 24.1 |

| 3,6,8-Tribromoquinoline | 3,6,8-Tribromo | C6, HeLa, HT29 | No Inhibitory Activity |

| 6,8-Dibromoquinoline | 6,8-Dibromo | C6, HT29, HeLa | No Inhibitory Activity |

Data sourced from a study on highly brominated quinolines and their anticancer activities. nih.gov

Halogenation is a key strategy for modulating the lipophilicity of drug candidates. researchgate.net Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a critical physicochemical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.govnih.gov By altering a molecule's lipophilicity, chemists can enhance its ability to traverse cellular membranes and reach its intracellular target. researchgate.net

The introduction of bromine and chlorine atoms generally increases the lipophilicity of a quinoline molecule. This enhanced lipophilicity can facilitate passive diffusion across the lipid bilayers of cell membranes, leading to increased cellular uptake. nih.govnih.gov However, the relationship between lipophilicity and biological activity is not always linear, and an optimal level of lipophilicity is often required for maximum efficacy. usu.edu

Once inside the cell, the halogen substituents can also influence how the molecule interacts with its biological target. Halogen bonds, which are non-covalent interactions between a halogen atom and an electron-rich site, can play a significant role in target binding and molecular recognition. The specific nature and strength of these interactions can be fine-tuned by varying the halogen substituent and its position on the quinoline ring.

Studies on halogenated quinolines have shown a correlation between their lipophilicity and their accumulation in various tissues. usu.edu Furthermore, the cellular accumulation of some halogenated 8-hydroxyquinoline (B1678124) derivatives has been linked to their cytotoxic activity. acs.org

Impact of Substitution Patterns Across the Quinoline Ring on Bioactivity

For example, in the development of antibacterial agents, the introduction of a 4-amino group and a 7-chloro substituent, as seen in chloroquine (B1663885), is a well-established strategy. mdpi.com Further modifications to this scaffold, such as the incorporation of hydrazone and isatin (B1672199) moieties, have led to the development of new compounds with potent antibacterial properties. mdpi.com

In the context of anticancer drug design, the presence of a chalcone (B49325) moiety linked to the quinoline scaffold has been shown to produce compounds with significant antiproliferative activity. mdpi.comnih.gov The nature and position of substituents on both the quinoline and chalcone rings can be varied to optimize activity against different cancer cell lines. mdpi.com

The bioactivity of quinolines is also influenced by the electronic properties of the substituents. Electron-donating and electron-withdrawing groups can alter the electron density distribution within the quinoline ring system, which in turn can affect the molecule's reactivity and its interactions with biological targets.

Predictive Modeling through QSAR and Quantitative Structure-Property Relationship (QSPR) Studies

QSAR and Quantitative Structure-Property Relationship (QSPR) studies are powerful computational tools used in drug discovery to understand the relationship between the chemical structure of a compound and its biological activity or physicochemical properties. nih.govdergipark.org.tr These models use statistical methods to correlate molecular descriptors with observed activities, enabling the prediction of the properties of new, unsynthesized compounds.

In QSAR studies of halogenated quinolines, a wide range of molecular descriptors are used to quantify the structural features of the molecules. These descriptors can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial charges, and frontier molecular orbital energies.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular volume, surface area, and molar refractivity.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, with log P being the most common descriptor.

Topological Descriptors: These describe the connectivity of atoms within the molecule.

By developing mathematical models that correlate these descriptors with biological activities, such as anti-MRSA activity or anticancer potency, researchers can identify the key structural features that are essential for a desired pharmacological effect. nih.gov For example, a QSAR study on halogenated 8-hydroxyquinolines demonstrated that mass, polarizability, topological charge, and van der Waals volume are essential properties governing their anti-MRSA activity. nih.gov

The insights gained from SAR and QSAR studies are invaluable for the computational design of novel compounds with improved therapeutic properties. nih.gov Techniques such as 3D-QSAR, which considers the three-dimensional structure of molecules, can provide detailed information about the favorable and unfavorable regions for substituent placement. nih.govresearchgate.net

Molecular docking is another powerful computational tool that is often used in conjunction with QSAR. nih.gov Docking simulations can predict the binding mode of a ligand within the active site of a biological target, providing insights into the key interactions that are responsible for its activity. nih.gov This information can then be used to design new molecules with enhanced binding affinity and selectivity.

By integrating SAR, QSAR, and molecular modeling techniques, medicinal chemists can move beyond traditional trial-and-error approaches and adopt a more rational and efficient strategy for the design and discovery of new halogenated quinoline-based drugs. nih.govnih.gov

Advanced Computational Chemistry and Theoretical Investigations in Quinoline Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 5-Bromo-7-chloroquinoline, docking simulations are instrumental in identifying potential biological targets and elucidating the binding modes of this ligand. These simulations are a cornerstone of structure-based drug design, allowing for the virtual screening of large compound libraries against a protein target of interest.

While specific docking studies on this compound are not extensively documented in publicly available literature, the principles of such investigations can be inferred from studies on analogous quinoline (B57606) derivatives. For instance, research on 4-Amino-7-Chloroquinoline analogs has demonstrated their potential as inhibitors of dengue virus protease through molecular docking. These studies reveal key interactions, such as hydrogen bonding and hydrophobic interactions, with specific amino acid residues within the target's active site. Similarly, docking simulations for this compound would involve preparing the 3D structure of the ligand and the target receptor, followed by the use of scoring functions to rank potential binding poses based on their predicted binding affinity.

Table 1: Illustrative Molecular Docking Parameters for Quinoline Derivatives

| Parameter | Description | Typical Software |

|---|---|---|

| Receptor Preparation | Addition of hydrogen atoms, assignment of charges, and definition of the binding site. | AutoDock Tools, Maestro |

| Ligand Preparation | Generation of 3D coordinates, assignment of charges, and definition of rotatable bonds. | ChemDraw, Avogadro |

| Docking Algorithm | Employs algorithms like Lamarckian Genetic Algorithm to explore conformational space. | AutoDock, Glide |

| Scoring Function | Estimates the binding free energy to rank different docking poses. | AutoDock Vina, GOLD |

The insights gained from such simulations can guide the synthesis of more potent and selective analogs of this compound by highlighting which functional groups are crucial for binding and which can be modified to improve pharmacological properties.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide a dynamic picture of molecules, allowing researchers to study their motion and conformational changes over time. For this compound, MD simulations can be employed to assess the stability of the ligand when bound to a target protein and to analyze its conformational flexibility in different environments.

An MD simulation of a this compound-protein complex would typically follow a molecular docking study. The simulation would track the movements of every atom in the system over a period of nanoseconds or even microseconds. nih.gov This allows for the evaluation of the stability of the predicted binding pose. Key analyses from MD simulations include the root-mean-square deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein. nih.gov

Studies on other halogenated compounds, such as tryptophan 7-halogenase, have utilized MD simulations to understand enzymatic mechanisms and the role of specific residues in catalysis. nih.gov These simulations have shown how the conformational dynamics of the enzyme and substrate are crucial for the chemical reaction. nih.gov For this compound, MD simulations could similarly reveal the dynamic nature of its interactions with a target, providing a more realistic representation of the binding event than static docking poses.

Quantum Chemical Calculations (e.g., Density Functional Theory, Frontier Molecular Orbital Analysis)

Quantum chemical calculations offer a detailed understanding of the electronic structure and properties of molecules. Density Functional Theory (DFT) is a popular quantum mechanical method used to investigate the geometry, vibrational frequencies, and electronic properties of molecules like this compound.

DFT calculations have been successfully applied to study related compounds, such as 7-bromo-5-chloro-8-hydroxyquinoline, to determine their optimized geometry and vibrational frequencies. nih.gov Such studies show good agreement between theoretical and experimental data. nih.gov For this compound, DFT calculations could provide valuable information about its bond lengths, bond angles, and dihedral angles, offering a precise 3D structural model.

Frontier Molecular Orbital (FMO) analysis is another crucial application of quantum chemistry that helps in understanding the chemical reactivity of a molecule. youtube.comwikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. A smaller gap suggests higher reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Description | Predicted Value (Illustrative) |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 5.3 eV |

These calculations can predict the most likely sites for nucleophilic and electrophilic attack on the this compound molecule, which is invaluable for designing synthetic routes and understanding its reactivity in biological systems.

Integration of Computational Methodologies with Machine Learning Algorithms

The integration of machine learning (ML) with computational chemistry is a rapidly growing field that is poised to revolutionize molecular design and discovery. nih.gov ML algorithms can be trained on large datasets of chemical structures and their associated properties to build predictive models. These models can then be used to rapidly screen virtual libraries of compounds, predict biological activities, and even design new molecules with desired properties.

In the context of this compound research, ML could be used in several ways. For instance, a Quantitative Structure-Activity Relationship (QSAR) model could be developed by training an ML algorithm on a dataset of quinoline derivatives and their measured biological activities. This model could then predict the activity of this compound and its analogs. Furthermore, generative ML models can be used for de novo drug design, creating novel quinoline-based structures with optimized properties. nih.gov

Transfer learning is a particularly promising ML technique where a model trained on a large, general dataset is fine-tuned on a smaller, more specific dataset. nih.gov This approach can be highly effective when experimental data for a specific compound like this compound is limited.

Analytical Methodologies for Comprehensive Characterization of Halogenated Quinoline Derivatives

Chromatographic Techniques for Purity Assessment and Separation

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid, versatile, and cost-effective method for the qualitative analysis of 5-Bromo-7-chloroquinoline. This technique is instrumental for monitoring the progress of synthesis reactions, identifying the presence of impurities, and determining the purity of the final compound. The separation on a TLC plate is based on the principle of differential partitioning of the analyte between a stationary phase (typically silica (B1680970) gel) and a mobile phase (a solvent or a mixture of solvents). The retention factor (Rƒ), a key parameter in TLC, is defined as the ratio of the distance traveled by the analyte to the distance traveled by the solvent front.

The chromatographic behavior of halogenated quinolines is influenced by the nature and position of the halogen substituents, which affect the molecule's polarity. For this compound, a compound of moderate polarity, the selection of an appropriate solvent system is crucial for achieving clear separation from starting materials, intermediates, or by-products.

Interactive Data Table: Representative TLC Data for a Dihalogenated Quinoline (B57606)

| Solvent System (v/v) | Stationary Phase | Rƒ Value |

| Hexane:Ethyl Acetate (7:3) | Silica Gel 60 F254 | 0.45 |

| Dichloromethane | Silica Gel 60 F254 | 0.58 |

| Toluene:Acetone (9:1) | Silica Gel 60 F254 | 0.62 |

Note: This data is illustrative for a compound with similar polarity to this compound and is not the experimentally determined data for this specific compound.

Future Research Directions and Therapeutic Advancement in Halogenated Quinoline Chemistry

Innovations in Sustainable and Green Synthetic Methodologies

The chemical synthesis of halogenated quinolines is undergoing a significant transformation towards more environmentally benign processes. Traditional methods for synthesizing the quinoline (B57606) scaffold, such as the Skraup, Doebner–von Miller, and Friedländer syntheses, have historically relied on harsh reaction conditions, toxic reagents, and hazardous solvents. researchgate.netresearchgate.net These conventional approaches often result in significant chemical waste and environmental impact, prompting the development of greener alternatives. researchgate.nettandfonline.com

Recent advancements in synthetic chemistry have focused on the principles of green chemistry, emphasizing the use of eco-friendly solvents, reusable catalysts, and energy-efficient reaction conditions. researchgate.nettandfonline.com Methodologies such as microwave-assisted synthesis and the use of water or ethanol (B145695) as green solvents have shown considerable promise in reducing the environmental footprint of quinoline synthesis. tandfonline.comresearchgate.net For instance, one-pot multicomponent reactions catalyzed by p-toluene sulfonic acid in water have been developed for the efficient synthesis of quinoline derivatives with high yields. tandfonline.com

The development of heterogeneous catalysts, which can be easily recovered and reused, is another key area of innovation. researchgate.net Catalysts like iron(III) chloride hexahydrate (FeCl3·6H2O) have been employed for the efficient and environmentally friendly synthesis of quinoline derivatives in water. tandfonline.com Furthermore, metal-free heterogeneous catalysts, such as Brønsted acid functionalized graphitic carbon nitride (g-C3N4), are being explored for the Friedländer synthesis, offering a sustainable and recyclable catalytic system. nih.gov These green synthetic strategies not only minimize waste and energy consumption but also align with the growing demand for sustainable practices in pharmaceutical manufacturing. researchgate.net

Table 1: Comparison of Traditional vs. Green Synthetic Methodologies for Quinoline Derivatives

| Feature | Traditional Synthesis | Green Synthesis |

| Solvents | Often toxic and non-biodegradable organic solvents | Water, ethanol, and other eco-friendly solvents tandfonline.comresearchgate.net |

| Catalysts | Often homogeneous and non-reusable acids or metals | Reusable heterogeneous catalysts, biocatalysts researchgate.nettandfonline.comtandfonline.com |

| Reaction Conditions | High temperatures and long reaction times | Milder conditions, microwave or ultrasound irradiation tandfonline.comfrontiersin.orgnih.gov |

| Waste Generation | Significant production of hazardous waste | Minimized waste through one-pot reactions and atom economy researchgate.netnih.gov |

| Efficiency | Often lower yields and require complex purification | Improved yields and easier workup procedures tandfonline.com |

Exploration of Novel Biological Targets and Underexplored Therapeutic Areas

The therapeutic potential of halogenated quinolines extends beyond their traditional use as antimicrobial agents. The functionalization of the quinoline scaffold at various positions allows for a diverse range of pharmacological activities, opening up new avenues for drug discovery. frontiersin.orgnih.gov Researchers are actively investigating novel biological targets and exploring the application of these compounds in previously underexplored therapeutic areas.

One promising area is the development of halogenated quinolines as anticancer agents. nih.gov The quinoline nucleus is a key structural component in several FDA-approved kinase inhibitors used in oncology. nih.gov Novel quinoline derivatives are being designed as dual-target inhibitors of EGFR and HER-2, which are crucial in the treatment of solid tumors. nih.gov The introduction of halogen atoms can enhance the cytotoxic activity of these compounds against various cancer cell lines. mdpi.com

Furthermore, halogenated quinolines are being investigated for their potential in neurodegenerative diseases. researchgate.net Certain derivatives have shown the ability to inhibit monoamine oxidase-A (MAO-A) and MAO-B, enzymes implicated in the pathophysiology of Parkinson's disease. acs.org The ability to modulate these targets highlights the versatility of the quinoline scaffold in addressing complex diseases of the central nervous system.

The challenge of antibiotic resistance has also spurred the exploration of halogenated quinolines against resilient bacterial pathogens. nih.gov These compounds have demonstrated the ability to eradicate drug-resistant bacteria and their biofilms, which are notoriously difficult to treat with conventional antibiotics. nih.gov Specifically, certain halogenated quinolines have shown enhanced activity against Staphylococcus epidermidis, a common cause of medical device-related infections. nih.govresearchgate.net

Table 2: Emerging Therapeutic Targets for Halogenated Quinolines

| Therapeutic Area | Biological Target(s) | Potential Indication(s) |

| Oncology | EGFR, HER-2, Kinases | Solid tumors, various cancers nih.govnih.gov |

| Neurology | MAO-A, MAO-B | Parkinson's disease, neurodegenerative disorders acs.org |

| Infectious Diseases | Bacterial biofilms, Drug-resistant pathogens | Chronic infections, medical device-related infections nih.gov |

Rational Design of Multi-Target and Hybrid Pharmacophores

The complexity of many diseases necessitates the development of therapeutic agents that can modulate multiple biological targets simultaneously. Rational drug design is a key strategy in creating multi-target and hybrid pharmacophores based on the quinoline scaffold. mdpi.comnih.gov This approach involves the integration of two or more pharmacophoric units into a single molecule to achieve synergistic effects, overcome drug resistance, or improve the pharmacokinetic profile. nih.gov

The design of hybrid molecules often involves linking a quinoline moiety to another bioactive scaffold. nih.gov For example, quinoline-pyrimidine hybrids have demonstrated potent antiplasmodial activity against chloroquine-resistant strains of P. falciparum. nih.gov Similarly, quinoline-ferrocene hybrids have shown efficacy against multi-drug resistant malaria parasites. nih.gov The concept of molecular hybridization has also been applied to develop quinoline-based compounds with antibacterial and antifungal properties. nih.govresearchgate.net

Computational modeling and structure-activity relationship (SAR) studies play a crucial role in the rational design of these complex molecules. mdpi.comnih.gov By understanding how structural modifications influence biological activity, researchers can optimize the design of quinoline derivatives to enhance their therapeutic efficacy and selectivity. mdpi.commanchester.ac.uk The synthetic flexibility of the quinoline scaffold makes it an ideal platform for such modifications, allowing for the fine-tuning of its pharmacological properties. frontiersin.orgnih.gov

Development of Strategies to Counter Drug Resistance Mechanisms

The emergence of drug resistance is a major challenge in the treatment of infectious diseases and cancer. nih.gov Quinolone antimicrobials, for instance, have faced increasing resistance from bacterial pathogens. nih.gov The primary mechanisms of quinolone resistance include mutations in the target enzymes (DNA gyrase and topoisomerase IV), increased efflux of the drug, and plasmid-mediated resistance. nih.govacs.orgresearchgate.net

To combat these resistance mechanisms, researchers are developing novel halogenated quinoline derivatives that can evade or overcome them. nih.gov One strategy is to design compounds that are not recognized by the efflux pumps responsible for removing the drug from the bacterial cell. researchgate.net Another approach is to develop molecules that have a different mechanism of action or that can inhibit the enzymes responsible for resistance. nih.gov

The development of hybrid compounds is also a promising strategy to counter drug resistance. nih.gov By combining a quinoline scaffold with another pharmacophore, it is possible to create a molecule with a dual mode of action, making it more difficult for pathogens to develop resistance. nih.gov For example, the hybridization of quinoline with other antimicrobial agents can lead to synergistic effects and enhanced activity against resistant strains. nih.gov Furthermore, rational drug design can be used to create quinoline derivatives that are more potent and less susceptible to the mutations that confer resistance. benthamscience.com

Table 3: Mechanisms of Quinolone Resistance and Counter-Strategies

| Resistance Mechanism | Description | Counter-Strategy |

| Target-mediated resistance | Mutations in DNA gyrase and topoisomerase IV reduce drug binding. nih.govacs.org | Design of novel quinolines with improved binding to mutated targets. |

| Increased drug efflux | Overexpression of efflux pumps removes the drug from the cell. nih.govacs.org | Development of efflux pump inhibitors or quinoline derivatives that are poor substrates for these pumps. researchgate.net |

| Plasmid-mediated resistance | Plasmids carry genes that protect the cell from the drug's effects. nih.govacs.orgresearchgate.net | Design of compounds that are not affected by plasmid-encoded resistance mechanisms. |

| Altered drug metabolism | Enzymes modify the drug, rendering it inactive. acs.org | Creation of derivatives that are resistant to metabolic inactivation. |

Bridging Preclinical Discoveries to Clinical Development

The translation of promising preclinical discoveries into clinically approved therapies is a complex and challenging process. nih.gov While many halogenated quinoline derivatives have shown significant potential in laboratory studies, several hurdles must be overcome to bring them to the market. These challenges include optimizing pharmacokinetic properties, ensuring safety and tolerability, and demonstrating efficacy in human clinical trials. orientjchem.org

A critical aspect of bridging this gap is the thorough preclinical evaluation of drug candidates. This includes in-depth studies on their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as comprehensive toxicity assessments. nih.gov The use of computational tools and in silico modeling can help predict these properties early in the drug development process, allowing for the selection of candidates with the highest probability of success. nih.gov

Furthermore, the design of well-controlled and robust clinical trials is essential to validate the therapeutic potential of new halogenated quinoline compounds. researchgate.net Identifying the appropriate patient populations and defining clear clinical endpoints are crucial for demonstrating a favorable risk-benefit profile. Collaboration between academic researchers, pharmaceutical companies, and regulatory agencies is vital to navigate the complexities of clinical development and ultimately bring new and effective treatments to patients.

Q & A

Q. How can researchers balance open-data initiatives with intellectual property concerns for novel this compound derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.